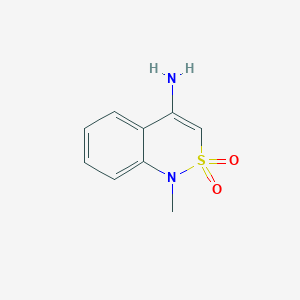![molecular formula C14H24ClNO3 B2631242 5-t-Butyl-4-[(diethylamino)methyl]-2-furoic acid hydrochloride CAS No. 1052410-78-2](/img/structure/B2631242.png)
5-t-Butyl-4-[(diethylamino)methyl]-2-furoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-t-Butyl-4-[(diethylamino)methyl]-2-furoic acid hydrochloride” is a complex organic molecule. It contains a furoic acid moiety (a furan ring with a carboxylic acid group), a tertiary butyl group, and a diethylamino methyl group. The presence of the hydrochloride indicates that this compound is likely a salt, with the chloride ion balancing the charge of the protonated diethylamino group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the furan ring, the introduction of the carboxylic acid group, and the attachment of the t-butyl and diethylamino methyl groups. Unfortunately, without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The furan ring and the carboxylic acid group would contribute to the compound’s polarity, while the t-butyl and diethylamino groups would add steric bulk .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, esterification, or amide formation. The furan ring could undergo electrophilic aromatic substitution or oxidation. The diethylamino group could engage in reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. It’s likely to be solid at room temperature, given the presence of the ionic hydrochloride group. The compound’s solubility would depend on the solvent: it would likely be soluble in polar solvents due to the polar carboxylic acid and diethylamino groups .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-tert-butyl-4-(diethylaminomethyl)furan-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3.ClH/c1-6-15(7-2)9-10-8-11(13(16)17)18-12(10)14(3,4)5;/h8H,6-7,9H2,1-5H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZHQRMJIRZAMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(OC(=C1)C(=O)O)C(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2631160.png)



![N-(1-benzylpiperidin-4-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2631165.png)

![2-Acetamido-N-[(4-tert-butylphenyl)-cyanomethyl]propanamide](/img/structure/B2631168.png)
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2631170.png)

![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-fluorophenyl)methoxy]pyran-4-one](/img/structure/B2631174.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]thio}acetamide](/img/structure/B2631176.png)


![2-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2631180.png)